3-Oxocyclobutanecarbonitrile
Overview
Description
3-Oxocyclobutanecarbonitrile is a chemical compound with a cyclobutanone as its core, nitrile and carbonyl groups attached to it. It has a CAS number of 20249-16-5 .
Synthesis Analysis
The synthesis of this compound is typically performed in a laboratory setting. The exact methods and conditions for its synthesis may vary depending on the specific requirements of the process .Molecular Structure Analysis
The molecular formula of this compound is C5H5NO . Its structure includes a cyclobutanone core with a nitrile and a carbonyl group attached to it .Chemical Reactions Analysis
The specific chemical reactions involving this compound can vary widely depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 95.1 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthetic Chemistry Applications
3-Oxocyclobutanecarbonitrile and its derivatives have potential applications in synthetic chemistry, particularly in the synthesis of complex molecules. The study by Huang Bin and Zhang Zheng-lin (2010) demonstrates the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine, highlighting a method with advantages such as easy operation and low cost, suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010). This underscores the potential of this compound as a precursor in synthetic routes.
Material Science and Photocatalysis
Research into oxetane-containing compounds, closely related to the cyclobutane core of this compound, has shown that these compounds possess high-energy characteristics and significant biological activities. This suggests potential applications in material science, where the high-energy content and reactivity of such compounds can be harnessed (V. Vil’ et al., 2019).
Environmental Science
In the context of environmental science, studies have explored the photocatalytic degradation of pollutants, such as the work by I. Berger-Brito et al. (2018), which investigated the microwave-assisted extraction and chromatographic analysis of oxygenated metabolites of polycyclic aromatic hydrocarbons in sediments. This research underscores the importance of understanding the chemical behavior and applications of oxygenated compounds in environmental remediation processes (I. Berger-Brito et al., 2018).
Safety and Hazards
3-Oxocyclobutanecarbonitrile is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Properties
IUPAC Name |
3-oxocyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGLWTVMUDVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517634 | |
Record name | 3-Oxocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20249-16-5 | |
Record name | 3-Oxocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.